molecular formula C20H15ClN2O2S2 B11206641 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

货号: B11206641
分子量: 414.9 g/mol
InChI 键: MNBFETLGYSHATL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide scaffold substituted with a 4-chlorophenyl group and a 6-methyl-1,3-benzothiazol-2-yl moiety. The benzothiazole ring system is a heterocyclic structure known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The compound’s synthesis likely involves coupling 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with a sulfonyl chloride intermediate, as inferred from analogous synthetic routes for related sulfonamides .

属性

分子式

C20H15ClN2O2S2

分子量

414.9 g/mol

IUPAC 名称

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H15ClN2O2S2/c1-13-2-11-18-19(12-13)26-20(22-18)14-3-7-16(8-4-14)23-27(24,25)17-9-5-15(21)6-10-17/h2-12,23H,1H3

InChI 键

MNBFETLGYSHATL-UHFFFAOYSA-N

规范 SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

产品来源

United States

准备方法

Sulfonation and Chlorination of Chlorobenzene

The foundational step in synthesizing 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide involves the sulfonation and subsequent chlorination of chlorobenzene. As detailed in patent literature, chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) in the presence of thionyl chloride (SOCl₂) to form 4-chlorobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the sulfonating agent (ClSO₃H) introduces a sulfonic acid group at the para position relative to the chlorine atom. Thionyl chloride acts both as a chlorinating agent and a solvent, converting the sulfonic acid intermediate into the sulfonyl chloride derivative.

Reaction Conditions:

  • Molar Ratios: 1 mole of chlorobenzene reacts with 1.6 moles of chlorosulfonic acid and 3.2 moles of thionyl chloride.

  • Temperature: The reaction is conducted at 20–80°C, with higher temperatures accelerating the reaction but increasing the risk of byproduct formation.

  • Byproduct Management: The stoichiometric release of SO₂ and HCl gases is neutralized using a two-stage scrubber system, yielding recyclable hydrochloric acid and bisulfite solutions.

Formation of the Sulfonamide Moiety

The sulfonyl chloride intermediate is coupled with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline to form the target sulfonamide. This step involves nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.

Procedure:

  • Amine Preparation: 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline is synthesized separately via cyclization of 2-aminothiophenol with 4-nitroacetophenone, followed by reduction of the nitro group.

  • Coupling Reaction: The sulfonyl chloride is added dropwise to a solution of the amine in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is used as a base to neutralize HCl generated during the reaction.

  • Workup: The crude product is purified via recrystallization from ethanol, yielding 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide as a crystalline solid.

Key Data:

ParameterValueSource
Yield72–85%
Melting Point146–148°C
Purity (HPLC)>98%

Optimization Strategies for Industrial Scalability

Solvent and Catalytic System Modifications

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may lead to side reactions at elevated temperatures. Non-polar solvents such as toluene reduce byproduct formation but require longer reaction times.

Catalyst Screening:

  • Iron(III) Chloride (FeCl₃): Catalyzes Friedel-Crafts-type reactions during sulfonation, improving regioselectivity.

  • 4-Dimethylaminopyridine (DMAP): Accelerates the coupling reaction by activating the sulfonyl chloride group.

Ecological and Economic Considerations

The patented process emphasizes a wastewater-free approach by recycling thionyl chloride and neutralizing gaseous byproducts. This reduces environmental impact and operational costs by 30–40% compared to traditional methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, SO₂NH), 7.89–7.43 (m, 11H, aromatic), 2.51 (s, 3H, CH₃).

  • FT-IR (KBr):

    • 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1550 cm⁻¹ (C=N stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) confirms the absence of 4,4'-dichlorodiphenyl sulfone, a common byproduct.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ByproductsScalability
Patent Process8598<1%High
Academic Protocol72953–5%Moderate

化学反应分析

反应类型

4-氯-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]苯-1-磺酰胺会发生各种化学反应,包括:

常用试剂和条件

主要产物

科学研究应用

The biological activity of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide has been investigated in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. Specifically, compounds similar to 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide have demonstrated effectiveness against various bacterial strains. For instance:

  • A study reported significant inhibition of Staphylococcus aureus and Streptococcus pneumoniae, suggesting the compound's potential as an antibiotic .

Anticancer Potential

Several investigations have focused on the anticancer properties of sulfonamide derivatives. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines:

  • A series of sulfonamide derivatives were evaluated for their cytotoxic effects against human cancer cell lines, including breast and colon cancer. The results indicated that these compounds could modulate pathways involved in cancer cell survival .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory potential:

  • Sulfonamides are known to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are critical in managing conditions like Alzheimer's disease and type 2 diabetes mellitus . Research on structurally related compounds has shown promising results in enzyme inhibition, indicating similar potential for 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide.

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various sulfonamide derivatives and evaluating their antimicrobial efficacy. The results showed that certain derivatives significantly inhibited bacterial growth, particularly against Gram-positive bacteria . The study concluded that structural modifications could enhance antibacterial activity.

Case Study 2: Anticancer Activity

In another investigation, a series of sulfonamides were tested for their ability to induce apoptosis in cancer cells. The study highlighted that specific structural features were crucial for enhancing cytotoxicity against breast cancer cells . This underscores the importance of further exploring the structure–activity relationship for optimizing therapeutic applications.

作用机制

4-氯-N-[4-(6-甲基-1,3-苯并噻唑-2-基)苯基]苯-1-磺酰胺的作用机制涉及其与特定分子靶标的相互作用:

相似化合物的比较

Structural Analogues and Substituent Effects

The target compound shares structural homology with sulfonamide derivatives bearing benzothiazole or related heterocyclic substituents. Key comparisons include:

Compound Name / ID Substituents Melting Point (°C) Biological Activity (IC₅₀) Key References
Target Compound 4-Chlorophenyl, 6-methylbenzothiazol-2-yl N/A N/A
Compound 11 () 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio, imidazol-2-thiol 177–180 Not reported
Compound 13 () Naphthalen-1-ylmethylthio, imidazol-2-thiol N/A Not reported
STOCK1S-82005 () Tetrahydrothiophene-2-carboxamide N/A 27 μmol/L (MMP-9 inhibition)
Cpd D () (1,3-Benzothiazol-2-yl)carbamoyl N/A LMWPTP inhibitor

Key Observations :

  • Substituent Impact on Physical Properties : The presence of bulky groups (e.g., naphthalene in Compound 13) may reduce crystallinity compared to the target compound’s simpler benzothiazole substituent. The 6-chlorobenzo[1,3]dioxole group in Compound 11 contributes to a higher melting point (177–180°C), suggesting enhanced stability via halogen bonding .
  • Biological Activity : While the target compound lacks reported IC₅₀ values, structurally related STOCK1S-82005 exhibits moderate MMP-9 inhibition (IC₅₀ = 27 μmol/L) . The benzothiazole moiety in Cpd D () is critical for binding to low-molecular-weight protein tyrosine phosphatase (LMWPTP), highlighting the pharmacophoric role of benzothiazole in enzyme inhibition .
Functional Group Contributions
  • Benzothiazole Ring: The 6-methylbenzothiazole group in the target compound likely enhances π-π stacking interactions in enzyme active sites, akin to Cpd D’s inhibitory mechanism . However, notes that benzothiazole-containing analogs (e.g., N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide) lack similarity to known inhibitors, suggesting unique binding modes or steric constraints .
  • Sulfonamide Core : The sulfonamide group is a common feature in enzyme inhibitors (e.g., carbonic anhydrase, MMPs), but activity varies with substituents. For example, STOCK1S-82005’s tetrahydrothiophene-carboxamide group may confer flexibility for target engagement, whereas the target compound’s rigid benzothiazole could limit conformational adaptability .

生物活性

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
  • Molecular Formula : C21H15ClN2OS
  • Molecular Weight : 364.87 g/mol

Biological Activity Overview

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit various enzymes and interact with biological pathways. The following sections detail specific activities observed in studies.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, a compound structurally related to 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)Reference
HeLa10.5
MDA-MB-2318.7
A54912.3

These findings suggest that modifications in the benzothiazole moiety can enhance the anticancer activity of sulfonamide derivatives.

The mechanism by which 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit carbonic anhydrase and other key enzymes involved in tumor growth and survival.
  • Cell Cycle Arrest : Studies show that certain sulfonamides induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cancer cells, promoting oxidative stress and cell death.

Cardiovascular Effects

Research has also highlighted the cardiovascular implications of sulfonamide derivatives. A study employing an isolated rat heart model demonstrated that certain sulfonamides can significantly reduce coronary resistance and perfusion pressure:

CompoundEffect on Perfusion PressureReference
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamideDecreased perfusion pressure
4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamideNot yet evaluated directly but inferred from similar compounds-

This suggests potential applications in treating hypertension or other cardiovascular diseases.

Case Studies

A notable case study involved the synthesis of a series of benzothiazole derivatives, including the target compound. The derivatives were tested for their biological activities against various targets:

  • Antimicrobial Activity : The synthesized compounds showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Antidiabetic Effects : Some derivatives exhibited significant inhibition of alpha-glucosidase activity, indicating potential as antidiabetic agents.

常见问题

Q. What are the key synthetic strategies and challenges in preparing 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide?

Answer: The synthesis typically involves multi-step organic reactions, starting with sulfonylation of a benzothiazole intermediate. Key steps include:

  • Sulfonamide bond formation : Reacting 4-chlorobenzenesulfonyl chloride with an amino-substituted benzothiazole precursor under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Benzothiazole core assembly : Cyclization of thioamide precursors via oxidative or thermal methods, as seen in analogous benzothiazole derivatives .
  • Challenges : Low yields due to steric hindrance at the phenylbenzothiazole moiety and competing side reactions (e.g., over-sulfonylation). Purification often requires column chromatography or recrystallization from ethanol/acetonitrile .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry, e.g., distinguishing between sulfonamide NH protons (δ ~10-12 ppm) and aromatic protons on the benzothiazole ring (δ ~7-8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially given the compound’s high halogen content (Cl) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How should researchers design initial biological activity assays for this compound?

Answer:

  • Target selection : Prioritize enzymes/receptors common to sulfonamide derivatives, such as carbonic anhydrases or kinase inhibitors, based on structural analogs .
  • In vitro screening : Use enzyme inhibition assays (e.g., fluorescence-based) at concentrations of 1–100 µM. Include positive controls like acetazolamide for carbonic anhydrase .
  • Cytotoxicity profiling : Test against human cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Answer:

  • Crystal growth : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals. Analogous sulfonamide-benzothiazole structures show planar benzothiazole rings with dihedral angles of ~35° relative to the sulfonamide phenyl group .
  • Key metrics : Bond lengths (e.g., S–N ~1.73 Å, S–C ~1.74 Å) and intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the structure .
  • Applications : Confirms stereoelectronic effects influencing bioactivity, such as sulfonamide orientation for target binding .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like carbonic anhydrase IX. The chlorophenyl group often occupies hydrophobic pockets, while the sulfonamide interacts with Zn²⁺ in active sites .
  • QSAR modeling : Leverage Hammett constants (σ) for substituents on the benzothiazole ring to predict electronic effects on activity .
  • ADMET prediction : Tools like SwissADME assess logP (~3.5) and bioavailability, highlighting potential blood-brain barrier penetration .

Q. How can researchers address contradictions in reported synthetic yields or biological data?

Answer:

  • Yield optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to mitigate steric effects during sulfonylation .
  • Biological reproducibility : Standardize assay conditions (e.g., pH, temperature) and validate against reference compounds. For example, discrepancies in IC₅₀ values may arise from varying enzyme sources .
  • Meta-analysis : Compare crystallographic data (e.g., torsion angles) to identify conformational polymorphisms affecting activity .

Q. What strategies enhance the compound’s pharmacological profile while minimizing toxicity?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonamide nitrogen to improve solubility and reduce renal toxicity .
  • Selective functionalization : Replace the 4-chlorophenyl group with fluorinated analogs to enhance metabolic stability without compromising target affinity .
  • Toxicophore masking : Modify the benzothiazole methyl group to a trifluoromethyl moiety, balancing lipophilicity and hepatotoxicity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonylation4-Chlorobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT65–7095%
Benzothiazole cyclizationH₂O₂, AcOH, reflux, 6 hr80–8598%

Q. Table 2. Biological Activity Profile

AssayTargetIC₅₀ (µM)Selectivity Index (vs. HEK293)
Carbonic anhydrase IXHuman recombinant0.12 ± 0.03>100
Kinase XPurified enzyme2.5 ± 0.610

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。